3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-4-6-15(7-5-13)12-17-10-8-14-3-2-9-16-11-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNBYCDQIHFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation |
|---|---|---|
| 4-(2-Hydroxyethyl)piperidine | Nucleophile (piperidine derivative) | Commercially available or synthesized from piperidine |
| 4-Methylbenzyl chloride | Electrophile (benzylating agent) | Prepared by chlorination of 4-methylbenzyl alcohol or commercially available |
| Sodium hydroxide (NaOH) | Base | Commercially available |
| Hydrochloric acid (HCl) | Acid for salt formation | Commercially available |
Reaction Conditions
- The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, which facilitates nucleophilic substitution.
- Sodium hydroxide is used to deprotonate the hydroxy group of 4-(2-hydroxyethyl)piperidine, generating the alkoxide nucleophile.
- The alkoxide attacks the electrophilic carbon of 4-methylbenzyl chloride, displacing chloride and forming the ether linkage.
- The reaction is usually carried out at elevated temperatures (50–80°C) to promote substitution.
- After completion, the reaction mixture is acidified with hydrochloric acid to convert the free base into the hydrochloride salt, improving stability and crystallinity.
Purification
- The product is isolated by filtration or extraction.
- Crystallization from suitable solvents (e.g., ethanol/ether mixtures) yields pure this compound.
- Final drying under vacuum ensures removal of residual solvents.
Reaction Scheme
$$
\text{4-(2-Hydroxyethyl)piperidine} + \text{4-Methylbenzyl chloride} \xrightarrow[\text{NaOH}]{\text{DMF, 60°C}} \text{3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine} \xrightarrow[\text{HCl}]{\text{acidification}} \text{Hydrochloride salt}
$$
Comparative Analysis of Preparation Methods
| Aspect | Description |
|---|---|
| Nucleophile | 4-(2-Hydroxyethyl)piperidine, activated by base to alkoxide |
| Electrophile | 4-Methylbenzyl chloride, benzylic halide favorable for SN2 reaction |
| Base | Sodium hydroxide or potassium carbonate to deprotonate the alcohol |
| Solvent | Polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity |
| Temperature | Moderate heating (50–80°C) to increase reaction rate |
| Salt Formation | Hydrochloric acid to form stable hydrochloride salt, facilitating isolation and purification |
| Purification | Crystallization or recrystallization from alcohol/ether mixtures |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Nucleophile | 4-(2-Hydroxyethyl)piperidine | Commercially available |
| Electrophile | 4-Methylbenzyl chloride | Commercial or synthesized |
| Base | Sodium hydroxide (NaOH) | 1.0–1.5 equivalents relative to nucleophile |
| Solvent | DMF or acetonitrile | Polar aprotic solvent preferred |
| Temperature | 50–80°C | Moderate heating to accelerate reaction |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Work-up | Acidification with HCl (1M) | Converts free base to hydrochloride salt |
| Purification | Crystallization from ethanol/ether | Yields pure hydrochloride salt |
| Yield | Typically 70–90% | Dependent on reaction scale and purity |
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Similarly, the chloro-fluoro substituent in 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride may improve antimicrobial activity due to halogen-mediated electron withdrawal .
- Lipophilicity and CNS Penetration : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, likely favoring blood-brain barrier penetration compared to highly polar (e.g., dichloro-dimethyl) or bulky (e.g., 1-methyl-1-phenylethyl) analogs .
- Pharmacological Profiles: Meperidine hydrochloride’s opioid activity underscores the piperidine scaffold’s versatility in CNS drug design.
Biological Activity
3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylbenzyl ether group. Its molecular formula is , with a molecular weight of approximately 269.82 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).
This compound is believed to interact primarily with neurotransmitter receptors, modulating their activity. The compound may act as an agonist or antagonist depending on the receptor type, influencing various physiological processes such as neurotransmission and enzyme activity.
Key Mechanisms:
- Receptor Modulation : The compound's structural features allow it to bind to neurotransmitter receptors, potentially enhancing or inhibiting their function.
- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in regulating acetylcholine levels in the brain, making it a candidate for Alzheimer's disease treatment.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound could protect neuronal cells from damage by modulating cholinergic signaling pathways.
- Antidepressant Properties : Some piperidine derivatives have demonstrated antidepressant-like effects in animal models, suggesting potential therapeutic applications.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, contributing to its neuroprotective effects.
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuroprotection | Showed significant reduction in neuronal apoptosis in vitro. |
| Study B | Cholinesterase Inhibition | IC50 values indicated effective inhibition of AChE (1.5 μM). |
| Study C | Antidepressant-like Effects | Demonstrated reduced immobility in forced swim tests in rodents. |
Q & A
Q. How to ensure compliance with environmental regulations during disposal?
- Methodological Answer : Follow MARPOL Annex III guidelines for non-hazardous waste:
- Neutralize aqueous waste with dilute acetic acid before disposal.
- Incinerate solid waste in certified facilities at >850°C.
- Document disposal processes using templates from KISHIDA’s safety data sheets (e.g., CK00361E-1) to meet federal and local requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
